

Application of Dodecyl Hydrogen Sulfate in Capillary Electrophoresis

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Compound of Interest

Compound Name: Dodecyl hydrogen sulfate

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Application Note & Protocols

Introduction

Dodecyl hydrogen sulfate, commonly known as sodium dodecyl sulfate (SDS), is an anionic surfactant that plays a pivotal role in modern capillary electrophoresis (CE). Its unique properties enable two powerful and widely used CE techniques: Micellar Electrokinetic Chromatography (MEKC) and Capillary Electrophoresis-SDS (CE-SDS). These methods have become indispensable in the pharmaceutical and biotechnology industries for the analysis of both small molecules and large biomolecules like proteins.

MEKC leverages the formation of micelles by SDS above its critical micelle concentration (CMC) to create a pseudo-stationary phase. This allows for the separation of neutral molecules, which are otherwise inseparable by traditional capillary zone electrophoresis (CZE), based on their partitioning between the aqueous mobile phase and the hydrophobic core of the micelles.[1][2]

CE-SDS is the capillary-format analog to traditional SDS-PAGE slab gel electrophoresis.[3][4] It is a robust technique for determining the purity and molecular weight of proteins and monoclonal antibodies (mAbs).[5][6] In CE-SDS, proteins are denatured and coated with SDS, imparting a uniform negative charge-to-mass ratio.[7] Separation then occurs based on hydrodynamic size through a sieving polymer matrix contained within the capillary.[6][8] This automated technique offers higher reproducibility, resolution, and accurate quantification compared to traditional slab gels.[4][9]

Application 1: Micellar Electrokinetic Chromatography (MEKC) for Small Molecule Analysis

MEKC is a highly versatile technique capable of separating a wide range of analytes, from neutral compounds to charged ions, often within the same analysis.^{[10][11]} It is particularly valuable in pharmaceutical analysis for separating complex mixtures of drugs, impurities, and degradation products.^{[1][2]}

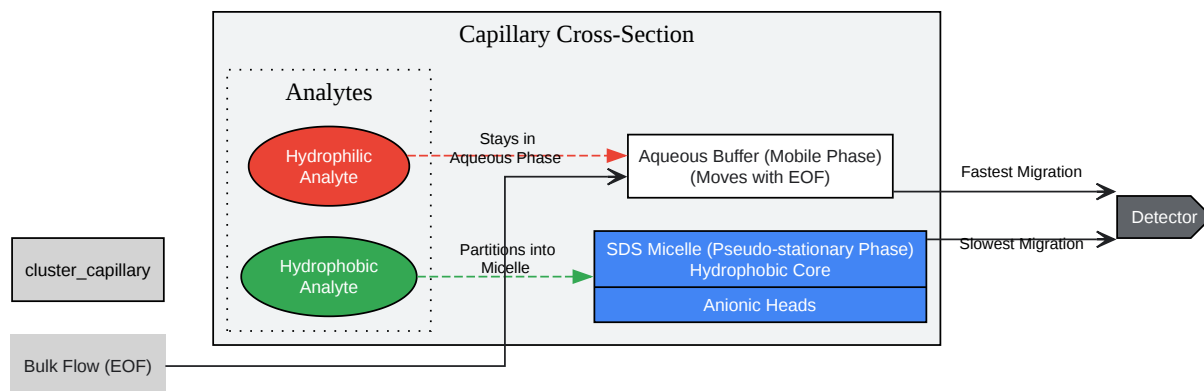
Principle of MEKC Separation

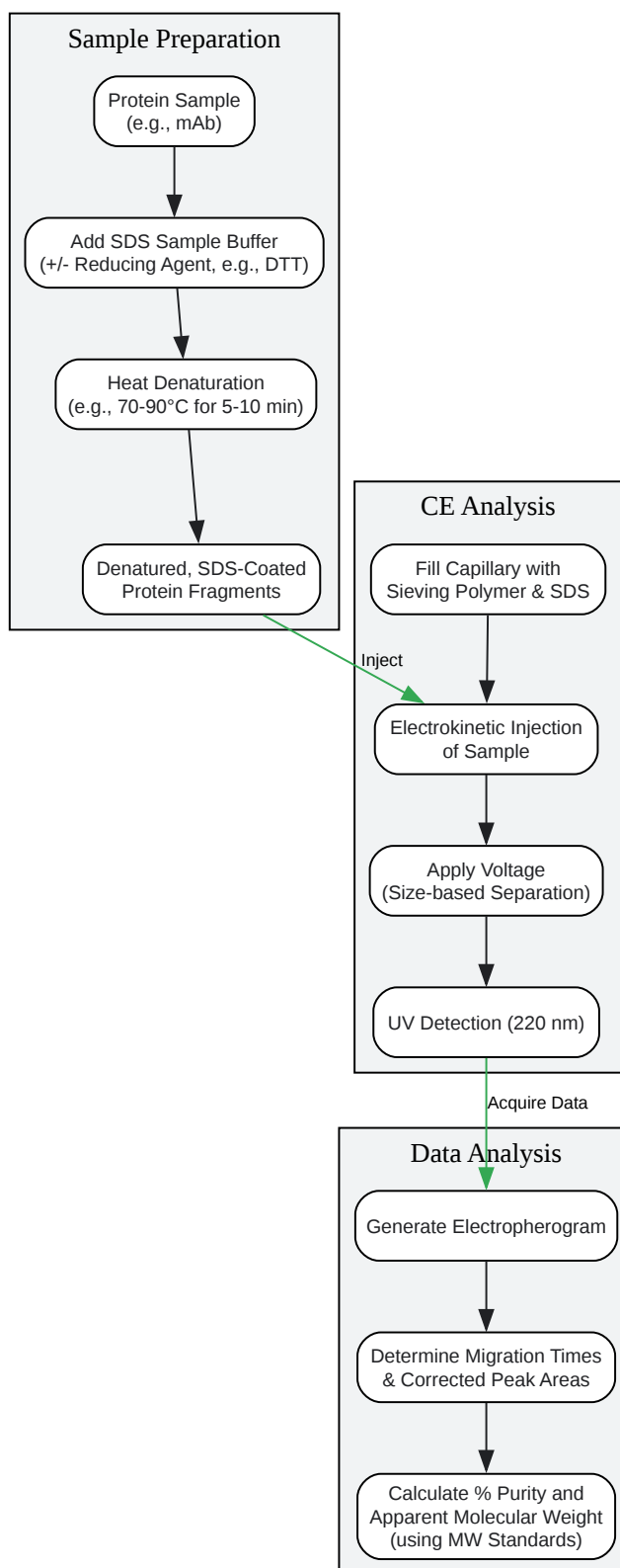
In a typical MEKC setup under alkaline conditions, a strong electroosmotic flow (EOF) moves the bulk solution towards the cathode. SDS is added to the background electrolyte (BGE) above its CMC, forming negatively charged micelles. These micelles are electrophoretically attracted towards the anode, but the overriding force of the EOF carries them, at a slower velocity than the bulk flow, toward the cathode.^[12]

Neutral analytes in the sample will partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the SDS micelles (pseudo-stationary phase).^[2]

- Hydrophilic analytes spend little to no time in the micelles and travel at or near the velocity of the EOF.
- Hydrophobic analytes spend more time inside the micelles, which slows their migration towards the cathode.
- Highly hydrophobic analytes are almost completely incorporated into the micelles and travel at the micelles' velocity.

This differential partitioning results in the separation of neutral molecules.^[2]





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